molecular formula C22H20N2O5S2 B6568540 N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 946258-37-3

N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B6568540
CAS No.: 946258-37-3
M. Wt: 456.5 g/mol
InChI Key: FBQSYQTWZQEETN-UHFFFAOYSA-N
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Description

This compound features a hybrid structure integrating a tetrahydroquinoline scaffold, a thiophene-2-carbonyl moiety, and a 2,3-dihydro-1,4-benzodioxine sulfonamide group. The sulfonamide group and thiophene-carbonyl unit are critical for hydrogen bonding and π-π interactions, which may enhance binding affinity to biological targets .

Properties

IUPAC Name

N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O5S2/c25-22(21-4-2-12-30-21)24-9-1-3-15-13-16(5-7-18(15)24)23-31(26,27)17-6-8-19-20(14-17)29-11-10-28-19/h2,4-8,12-14,23H,1,3,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBQSYQTWZQEETN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4)N(C1)C(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous derivatives from the literature, focusing on structural motifs, synthesis pathways, and spectral properties.

Key Findings

Structural Divergence: The target compound’s tetrahydroquinoline core distinguishes it from triazole-based analogs (e.g., compounds [7–9] and propiconazole). This quinoline system may confer enhanced lipophilicity and CNS permeability compared to triazoles .

Synthesis Complexity :

  • Compounds [7–9] are synthesized via cyclization of hydrazinecarbothioamides under basic conditions, whereas the target compound likely requires sequential Friedel-Crafts acylation and sulfonamide coupling, increasing synthetic steps .
  • Propiconazole’s synthesis involves simpler alkylation of triazole precursors, highlighting the trade-off between structural complexity and synthetic feasibility .

Spectral Characterization :

  • IR Spectroscopy : The absence of C=O bands (1663–1682 cm⁻¹) in triazole-thiones [7–9] confirms cyclization, whereas the target compound retains carbonyl vibrations from the thiophene-carbonyl group .
  • 1H-NMR : Protons adjacent to sulfonamide groups in the target compound (δ 7.2–8.1 ppm) align with deshielding effects observed in sulfonyl-containing triazoles [7–9] (δ 7.5–8.3 ppm) .

Biological Implications: Triazole-thiones [7–9] exhibit tautomerism (thiol-thione equilibrium), which may influence their reactivity and bioavailability. The target compound’s rigid tetrahydroquinoline scaffold likely reduces such dynamic behavior, improving metabolic stability . Propiconazole’s dichlorophenyl group enhances antifungal activity, whereas the target compound’s benzodioxine sulfonamide may target different enzymes (e.g., cyclooxygenase or carbonic anhydrase) .

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